molecular formula C13H16N2O3 B12911734 Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 62554-10-3

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12911734
CAS No.: 62554-10-3
M. Wt: 248.28 g/mol
InChI Key: QASUMVLHEFKLNM-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the class of dihydropyrimidines This compound features a dihydropyrimidine core substituted with a 4-methoxybenzyl group at the first position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves:

  • Aldehyde (4-methoxybenzaldehyde)
  • β-keto ester (methyl acetoacetate)
  • Urea

The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-methoxybenzaldehyde+methyl acetoacetate+urea1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione\text{4-methoxybenzaldehyde} + \text{methyl acetoacetate} + \text{urea} \rightarrow \text{1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione} 4-methoxybenzaldehyde+methyl acetoacetate+urea→1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine derivatives.
  • Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation: Pyrimidine derivatives with oxidized functional groups.
  • Reduction: Reduced dihydropyrimidine derivatives.
  • Substitution: Substituted benzyl or methoxy derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
  • Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-Benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione
  • 1-(4-Hydroxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
  • 1-(4-Chlorobenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Uniqueness: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, commonly referred to as a dihydropyrimidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a dihydropyrimidine core with specific substitutions that contribute to its pharmacological potential.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

The synthesis typically involves the Biginelli reaction , which combines 4-methoxybenzaldehyde, methyl acetoacetate, and urea under acidic conditions. This reaction is notable for producing dihydropyrimidines efficiently and is significant in the development of various bioactive compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism often involves:

  • Enzyme Inhibition : The compound can mimic natural substrates, effectively blocking active sites on enzymes, which leads to therapeutic effects in various metabolic pathways.
  • Antioxidant Properties : Dihydropyrimidines have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress .

Anticancer Activity

Research indicates that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
16MCF-70.09 ± 0.0085
16A5490.03 ± 0.0056
16Colo-2050.01 ± 0.074
16A27800.12 ± 0.064

These findings suggest that the presence of electron-rich groups enhances anticancer activity, making it a promising candidate for further development .

Anti-inflammatory Effects

Dihydropyrimidines have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models.

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been evaluated against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coliNot Detected
S. aureusNot Detected
K. pneumoniaeNot Detected
A. baumanniiNot Detected
P. aeruginosaNot Detected

While initial studies did not yield significant antimicrobial activity at tested concentrations, further modifications to the structure may enhance efficacy against resistant strains .

Case Studies

Several studies have focused on the biological evaluation of pyrimidine derivatives:

  • Cytotoxicity Studies : A study involving thiazolidin-4-one-pyrimidine derivatives demonstrated promising cytotoxic effects against HepG2 and MCF-7 cells, indicating that structural modifications can lead to enhanced biological activity .
  • Antioxidant Studies : Another investigation highlighted that certain methoxy-substituted pyrimidines exhibited superior antioxidant capabilities compared to standard antioxidants like α-tocopherol, suggesting their potential use in preventing oxidative damage .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASUMVLHEFKLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978138
Record name 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-10-3
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062554103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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